molecular formula C10H14N2O2S B12858328 N-Phenylpyrrolidine-1-sulfonamide

N-Phenylpyrrolidine-1-sulfonamide

Cat. No.: B12858328
M. Wt: 226.30 g/mol
InChI Key: UBFFWQNKFRRZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenylpyrrolidine-1-sulfonamide: is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyrrolidine ring with a phenyl substituent. This compound is part of a broader class of sulfonamides, which have significant applications in pharmaceuticals, agrochemicals, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidative Coupling of Thiols and Amines: One of the efficient methods for synthesizing sulfonamides involves the oxidative coupling of thiols and amines.

    S-N Coupling: Another method involves the direct coupling of sulfonic acids or their sodium salts with amines under microwave irradiation.

Industrial Production Methods: Industrial production of N-Phenylpyrrolidine-1-sulfonamide typically involves the use of readily available low-cost commodity chemicals such as thiols and amines. The process is optimized to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .

Mechanism of Action

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

N-phenylpyrrolidine-1-sulfonamide

InChI

InChI=1S/C10H14N2O2S/c13-15(14,12-8-4-5-9-12)11-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2

InChI Key

UBFFWQNKFRRZHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.